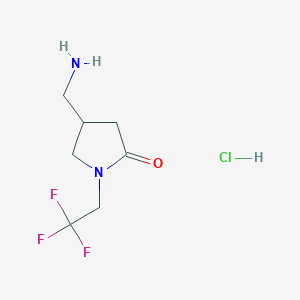

4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride

説明

4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a five-membered lactam ring (pyrrolidin-2-one) with a trifluoroethyl group at position 1 and an aminomethyl substituent at position 4, forming a hydrochloride salt. Its molecular formula is C₇H₁₂ClF₃N₂O, with a molecular weight of ~232.45 g/mol (calculated).

Its synthesis likely involves multi-step reactions, including alkylation, amination, and salt formation, followed by purification via recrystallization and characterization using spectroscopic methods (e.g., IR, ¹H NMR) .

特性

IUPAC Name |

4-(aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-3-5(2-11)1-6(12)13;/h5H,1-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLOICIVLRPUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2098033-03-3

- Molecular Formula : C12H21F3N2O2

- Molecular Weight : 282.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and bioavailability, which can significantly influence the compound's pharmacodynamics.

-

Inhibition of Enzymatic Activity :

- Research indicates that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- The presence of the trifluoroethyl group may enhance binding affinity to these enzymes, leading to increased inhibition rates.

-

Anticancer Potential :

- Studies have shown that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound demonstrated improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

- The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Neurodegenerative Diseases : Due to its potential AChE inhibition, it may be explored as a treatment for Alzheimer's disease.

- Cancer Therapy : Its cytotoxic properties position it as a candidate for further development in oncological treatments.

Research Findings

Recent studies have provided insights into the biological effects and potential applications of this compound:

Case Studies

- Alzheimer's Disease Model :

- Cancer Treatment Trials :

科学的研究の応用

Neuropharmacology

Research indicates that derivatives of 4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are essential for understanding the pharmacodynamics of potential drug candidates derived from this compound. Studies have shown that compounds with similar structures exhibit significant effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Anticancer Research

The unique structural features of this compound have led to investigations into its anticancer properties. Compounds containing trifluoromethyl groups are often associated with enhanced biological activity against various cancer types. Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer agents.

Case Study 1: Interaction with Serotonin Receptors

In a study examining the binding affinity of various compounds to serotonin receptors, derivatives of this compound were shown to have high affinity for the 5-HT_1A receptor. This suggests potential applications in developing anxiolytic medications.

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of related compounds demonstrated that they could induce apoptosis in specific cancer cell lines through mechanisms involving mitochondrial pathways. This finding highlights the potential for developing new therapeutic agents based on the structure of this compound.

類似化合物との比較

Key Observations :

- Trifluoroethyl vs. Fluorophenyl : The trifluoroethyl group in the target compound enhances lipophilicity (logP ~1.5–2.0 estimated) compared to the 4-fluorophenyl group (logP ~1.0–1.2), favoring blood-brain barrier penetration .

- Aminomethyl Positioning: The aminomethyl group at position 4 distinguishes the target compound from S-61/S-73 (position 1 substituents) and may influence receptor-binding specificity .

- Salt Formation : Hydrochloride salts improve aqueous solubility and crystallinity, critical for formulation .

Pharmacological and Functional Comparisons

Antiarrhythmic and Cardiovascular Activity

- S-61 and S-73 (): These pyrrolidinone derivatives exhibit α1-adrenolytic activity, reducing blood pressure and arrhythmias. Their piperazine-butyl chains enable interactions with adrenergic receptors .

- However, specific activity data are unavailable.

Fluorine-Driven Bioactivity

- Metabolic Stability: The -CF₃ group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

Challenges and Opportunities

- Toxicity Profiling : Fluorinated compounds may exhibit off-target effects (e.g., hepatotoxicity), requiring detailed safety studies.

- Target Identification : Computational docking studies are needed to explore interactions with ion channels or GPCRs.

準備方法

Starting Material and Initial N-Alkylation

- Starting material: 2-pyrrolidone (pyrrolidin-2-one)

- N-Alkylation: The nitrogen of 2-pyrrolidone is alkylated with a 2,2,2-trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl bromide or chloride) under basic conditions to yield N-(2,2,2-trifluoroethyl)pyrrolidin-2-one. This reaction typically proceeds in an aprotic solvent such as benzene, toluene, or xylene with an alkaline base like sodium or potassium alkoxide.

Introduction of the Aminomethyl Group at the 4-Position

The 4-position aminomethyl group is introduced via a multi-step process adapted from the preparation of 2-aminomethyl-pyrrolidine derivatives:

Formation of N-Benzyl-2-pyrrolidone Intermediate:

2-pyrrolidone is reacted with a reactive benzylated compound (e.g., benzyl halide or benzyl p-toluene sulfonate) to form N-benzyl-2-pyrrolidone.Nitromethylene Formation:

The N-benzyl-2-pyrrolidone intermediate is treated with a lower alkyl sulfate (e.g., dimethyl sulfate), an alkaline alcoholate (e.g., sodium methoxide), and nitromethane to produce N-benzyl-2-nitromethylene-pyrrolidine.Reduction to Aminomethyl Derivative:

The nitromethylene intermediate is reduced either chemically (using metals such as iron or zinc in acidic medium) or catalytically (hydrogenation over Raney nickel, palladium on carbon, or platinum black catalysts) to yield N-benzyl-2-aminomethyl-pyrrolidine.Debenzylation:

Subsequent catalytic hydrogenation removes the benzyl protecting group to afford 2-aminomethyl-pyrrolidine.

In the case of the trifluoroethyl-substituted pyrrolidinone, analogous steps are adapted to introduce the aminomethyl group at the 4-position after N-alkylation.

Formation of the Hydrochloride Salt

- The free base 4-(aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), facilitating purification and stabilization.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|

| N-Alkylation | 2,2,2-Trifluoroethyl halide + base | Benzene, toluene | Base: sodium or potassium alkoxide |

| Benzylation | Benzyl halide or benzyl tosylate + base | Benzene, toluene | Formation of N-benzyl intermediate |

| Nitromethylene formation | Lower alkyl sulfate + alkaline alcoholate + nitromethane | Methanol, ethanol | Alkyl sulfate examples: dimethyl sulfate |

| Reduction | Catalytic hydrogenation (Raney Ni, Pd/C) or metal/acid reduction | Ethanol, acetic acid | Hydrogen pressure: atmospheric to 150 atm |

| Hydrochloride salt formation | HCl gas or HCl in solvent | Ethanol, ether | Salt isolation by precipitation |

Research Findings and Optimization

Catalytic reduction is preferred for higher purity and yield, with Raney nickel providing efficient hydrogenation of the nitromethylene intermediate to the aminomethyl derivative.

Solvent choice impacts reaction rates and yields; aromatic solvents like toluene favor alkylation steps, while protic solvents such as methanol facilitate nitromethylene formation.

Alkyl sulfate selection influences the efficiency of nitromethylene formation; dimethyl sulfate is commonly used due to its reactivity and availability.

The hydrochloride salt form enhances compound stability, handling, and crystallinity, which is critical for pharmaceutical applications.

Summary Table of Preparation Steps

| Stage | Intermediate/Product | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. N-Alkylation | N-(2,2,2-trifluoroethyl)pyrrolidin-2-one | 2,2,2-Trifluoroethyl halide, base | N-substituted pyrrolidinone |

| 2. Benzylation | N-benzyl-2-pyrrolidone | Benzyl halide/tosylate, base | Protected intermediate |

| 3. Nitromethylene formation | N-benzyl-2-nitromethylene-pyrrolidine | Lower alkyl sulfate, alkaline alcoholate, nitromethane | Nitroalkene intermediate |

| 4. Reduction | N-benzyl-2-aminomethyl-pyrrolidine | Catalytic hydrogenation or metal/acid | Aminomethyl intermediate |

| 5. Debenzylation | 2-aminomethyl-pyrrolidine | Catalytic hydrogenation | Free amine intermediate |

| 6. Hydrochloride salt formation | 4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride | HCl in solvent | Final hydrochloride salt product |

Q & A

Q. How can impurity profiles be linked to synthetic intermediates or side reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。